Indirubin-3'-monoxime is a synthetic, cell-permeable derivative of indirubin, a naturally occurring bis-indole alkaloid found in the traditional Chinese medicine recipe Danggui Longhui Wan. [, , , ] I3M is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting inhibitory activity against various CDKs, particularly CDK1, CDK2, and CDK5. [, , ] It also demonstrates inhibitory activity against glycogen synthase kinase-3β (GSK-3β), signal transducer and activator of transcription 3 (STAT3), and the aryl hydrocarbon receptor. [, , ] I3M has emerged as a valuable tool in scientific research, particularly in the fields of oncology, neurology, and immunology, due to its multi-target inhibitory profile and the ability to modulate various cellular processes, including cell cycle progression, apoptosis, inflammation, and angiogenesis.
Indirubin-3'-monoxime is classified as an organic compound belonging to the indole family, specifically as an indoline derivative. It has been identified as a selective and potent inhibitor of cyclin-dependent kinases, which play crucial roles in cell cycle regulation. The compound's chemical structure is represented by the formula and it has an average molecular weight of approximately 277.28 g/mol .
The synthesis of indirubin-3'-monoxime involves several methods, primarily focusing on modifying the indirubin scaffold to enhance its biological activity. Notably, a study synthesized 29 derivatives of indirubin-3'-monoxime through reactions that typically involve the introduction of various substituents at specific positions on the indirubin structure. The synthetic pathway often employs oxime formation techniques, where the carbonyl group of indirubin reacts with hydroxylamine derivatives under acidic or basic conditions to yield the desired monoxime product .
Key parameters in these synthesis processes include:
Indirubin-3'-monoxime features a complex molecular structure characterized by a biindole framework. The structural analysis reveals that it contains a hydroxylamine functional group (–N=OH) attached to the carbonyl carbon of the indirubin moiety. This modification significantly influences its biological properties. The stereochemistry around the oxime group can also affect its reactivity and interaction with biological targets .
Indirubin-3'-monoxime participates in various chemical reactions, primarily due to its functional groups. It can undergo:
The compound's reactivity is essential for its antibacterial and anticancer activities, as it can disrupt cellular processes in target organisms or cells .
The mechanism of action of indirubin-3'-monoxime primarily involves its role as a cyclin-dependent kinase inhibitor. By inhibiting these kinases, it effectively halts cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells . Additionally, it has been shown to induce autophagic cell death in certain leukemia cell lines, suggesting multiple pathways through which it exerts its cytotoxic effects.
Studies indicate that indirubin-3'-monoxime increases cell membrane permeability in bacteria like Staphylococcus aureus, contributing to its antibacterial properties by allowing intracellular accumulation of toxic substances .
Indirubin-3'-monoxime exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Indirubin-3'-monoxime holds promise in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2